2-amino-N-(prop-2-yn-1-yl)benzamide
Overview
Description
The compound "2-amino-N-(prop-2-yn-1-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which "2-amino-N-(prop-2-yn-1-yl)benzamide" belongs. Benzamides are a class of compounds that have a benzoyl group attached to an amine. They are of interest due to their potential biological activities and use as intermediates in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of benzamide derivatives can involve multi-component reactions, as seen in the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which are obtained from isatoic anhydride, primary amines, and 2-bromoacethophenone . Another method involves the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines to yield N-(1-alkylamino-2,2-dichloroethyl)benzamides . These methods highlight the versatility in the synthesis of benzamide derivatives, which could be applicable to the synthesis of "2-amino-N-(prop-2-yn-1-yl)benzamide" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined to crystallize in the monoclinic space group with specific unit cell dimensions . These techniques provide detailed information about the bonding and geometry of the molecules, which is crucial for understanding their chemical behavior.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. For instance, α-bromo-N-benzyl-propionamide reacts with sodium hydride to yield 2-amino-oxazolidinones . The reactivity of the benzamide group can be influenced by substituents on the benzene ring or the amide nitrogen, which can affect the outcome of reactions and the formation of products.
Physical and Chemical Properties Analysis
The physical properties such as melting points and solubility can be determined experimentally. For example, the melting point of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was found to be in the range of 164.9°C–165.8°C . The chemical properties, including reactivity and stability, can be inferred from the molecular structure and the presence of functional groups. The presence of electron-withdrawing or electron-donating substituents can significantly alter these properties .
Scientific Research Applications
Aminolysis and Hydrolysis in Chemical Synthesis
2-Amino-N-(prop-2-yn-1-yl)benzamide and its derivatives play a significant role in aminolysis and hydrolysis reactions. For instance, studies have shown the conversion of similar compounds into amino-acid derivatives through hydrolysis, indicating their potential in synthetic chemistry applications (Jones, 1981).
Synthesis and Activity in Pharmaceutical Chemistry
In the field of pharmaceutical chemistry, benzamide derivatives, closely related to 2-amino-N-(prop-2-yn-1-yl)benzamide, have been synthesized and evaluated for various biological activities. For instance, the synthesis and neuroleptic activity of specific benzamides have been explored, providing insights into the development of potential neuroleptic drugs (Iwanami et al., 1981).
Colorimetric Sensing and Fluoride Anion Detection
The compound and its derivatives have been investigated for colorimetric sensing, particularly in detecting fluoride anions. Research has shown that certain benzamide derivatives exhibit drastic color transitions in response to fluoride anion, demonstrating their utility in chemical sensing applications (Younes et al., 2020).
Antibacterial Activity
The antibacterial properties of benzamide derivatives have also been a subject of research. For example, studies on compounds derived from 2-amino-N-(prop-2-yn-1-yl)benzamide have shown antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential use in antibacterial treatments (Adam et al., 2016).
Antifungal Agents
There has been research into the potential of these compounds as antifungal agents. New derivatives have been synthesized and screened for their antifungal activity, showcasing the versatility of benzamide derivatives in medicinal chemistry (Narayana et al., 2004).
Molecular Structural Analysis
Structural analysis of benzamide derivatives has revealed interesting aspects of their molecular architecture, such as bond distances and hydrogen bonding interactions, which are crucial for understanding their chemical and biological properties (Haller et al., 2017).
properties
IUPAC Name |
2-amino-N-prop-2-ynylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKEYHFNHZYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377443 | |
Record name | 2-Amino-N-(prop-2-yn-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(prop-2-yn-1-yl)benzamide | |
CAS RN |
4943-83-3 | |
Record name | 2-Amino-N-(prop-2-yn-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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